molecular formula C27H23BrN4O3S2 B430013 7-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

7-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B430013
M. Wt: 595.5g/mol
InChI Key: YODWOEOTZXTAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzylamine: An aryl bromide with similar structural features.

    4-bromodesoxybenzoin: A compound with a bromophenyl group and a carbonyl group.

Uniqueness

The uniqueness of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its complex structure, which combines multiple functional groups in a single molecule. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H23BrN4O3S2

Molecular Weight

595.5g/mol

IUPAC Name

7-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C27H23BrN4O3S2/c1-27(2)12-19-21(14-35-27)37-24-22(19)23(34)31(13-16-6-4-3-5-7-16)25-29-30-26(32(24)25)36-15-20(33)17-8-10-18(28)11-9-17/h3-11H,12-15H2,1-2H3

InChI Key

YODWOEOTZXTAIL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)CC6=CC=CC=C6)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)CC6=CC=CC=C6)C

Origin of Product

United States

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